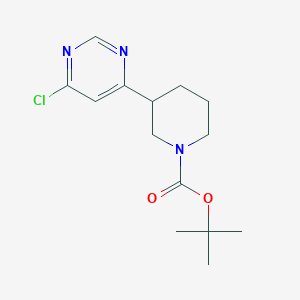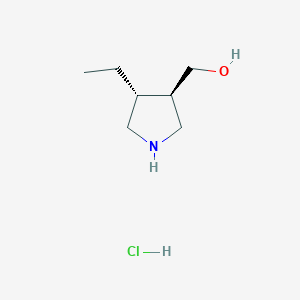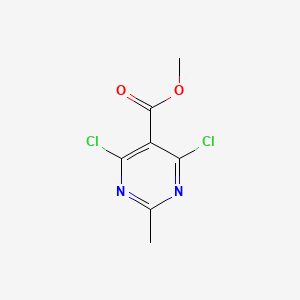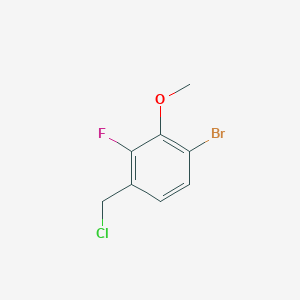
1-Bromo-4-(chloromethyl)-3-fluoro-2-methoxybenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Bromo-4-(chloromethyl)-3-fluoro-2-methoxybenzene is an organic compound with the molecular formula C8H7BrClFO It is a halogenated aromatic compound, characterized by the presence of bromine, chlorine, fluorine, and methoxy groups attached to a benzene ring
Méthodes De Préparation
The synthesis of 1-Bromo-4-(chloromethyl)-3-fluoro-2-methoxybenzene can be achieved through several synthetic routes. One common method involves the halogenation of a suitable precursor compound. For instance, starting with 1-bromo-3-fluoro-2-methoxybenzene, a chloromethylation reaction can be carried out using formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as zinc chloride. The reaction conditions typically involve refluxing the mixture to ensure complete conversion.
Industrial production methods may involve more scalable processes, such as continuous flow reactors, to maintain consistent reaction conditions and improve yield. These methods often employ automated systems to control temperature, pressure, and reactant concentrations, ensuring high efficiency and reproducibility.
Analyse Des Réactions Chimiques
1-Bromo-4-(chloromethyl)-3-fluoro-2-methoxybenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the bromine and chlorine atoms. Common reagents for these reactions include sodium hydroxide or potassium tert-butoxide, leading to the formation of substituted benzene derivatives.
Oxidation Reactions: The methoxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide, resulting in the formation of corresponding aldehydes or ketones.
Reduction Reactions: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of dehalogenated products.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium hydroxide can yield 1-hydroxy-4-(chloromethyl)-3-fluoro-2-methoxybenzene.
Applications De Recherche Scientifique
1-Bromo-4-(chloromethyl)-3-fluoro-2-methoxybenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.
Mécanisme D'action
The mechanism by which 1-Bromo-4-(chloromethyl)-3-fluoro-2-methoxybenzene exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The halogen atoms (bromine, chlorine, and fluorine) can form halogen bonds with amino acid residues in proteins, affecting their structure and function. The methoxy group can participate in hydrogen bonding and hydrophobic interactions, further influencing the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
1-Bromo-4-(chloromethyl)-3-fluoro-2-methoxybenzene can be compared with other halogenated aromatic compounds such as:
1-Bromo-4-chlorobenzene: Lacks the fluorine and methoxy groups, resulting in different chemical reactivity and applications.
1-Bromo-4-(chloromethyl)benzene: Similar structure but lacks the fluorine and methoxy groups, leading to differences in physical and chemical properties.
1-Chloro-4-(chloromethyl)-3-fluoro-2-methoxybenzene:
The presence of multiple halogen atoms and a methoxy group in this compound makes it unique, providing distinct chemical properties and a wide range of applications in various fields of research.
Propriétés
Formule moléculaire |
C8H7BrClFO |
|---|---|
Poids moléculaire |
253.49 g/mol |
Nom IUPAC |
1-bromo-4-(chloromethyl)-3-fluoro-2-methoxybenzene |
InChI |
InChI=1S/C8H7BrClFO/c1-12-8-6(9)3-2-5(4-10)7(8)11/h2-3H,4H2,1H3 |
Clé InChI |
DOOBWWRUFMCLDE-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=CC(=C1F)CCl)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


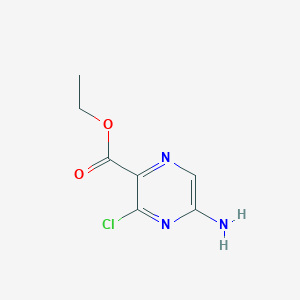


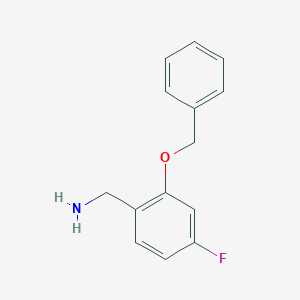
![6H-Pyrazino[2,1-c][1,4]benzoxazepin-6-one, 1,2,3,4,12,12a-hexahydro-10-(trifluoromethyl)-](/img/structure/B12952038.png)
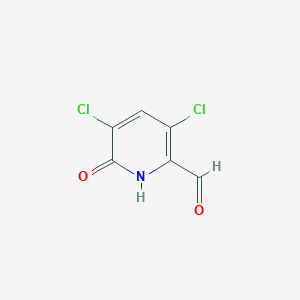
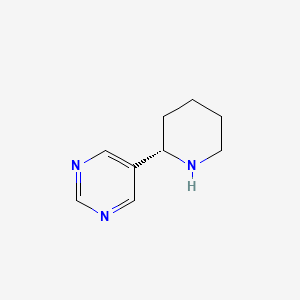
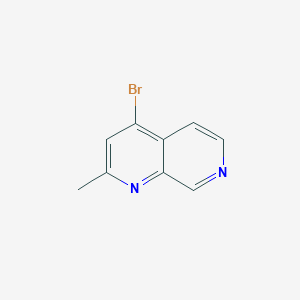
![Benzyl 7-oxo-2,6-diazaspiro[3.4]octane-2-carboxylate](/img/structure/B12952053.png)
![2-(1-(tert-Butoxycarbonyl)-1-azaspiro[4.5]decan-8-yl)acetic acid](/img/structure/B12952064.png)
